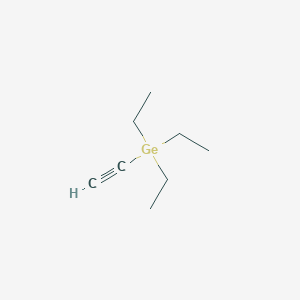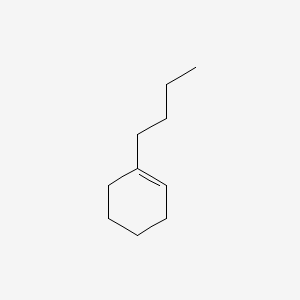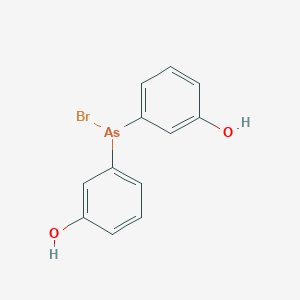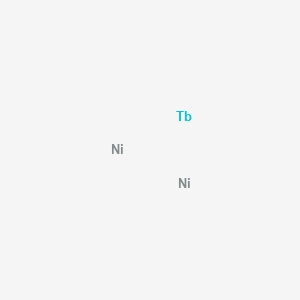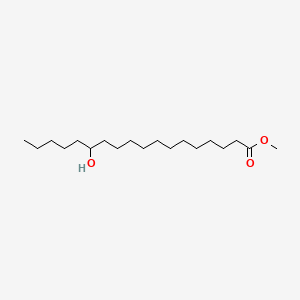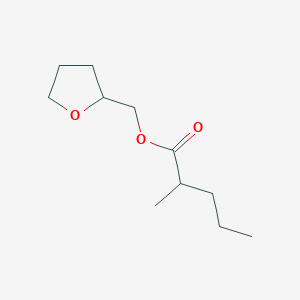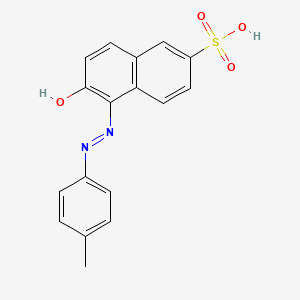
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as a pH indicator in laboratories.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid typically involves the diazotization of p-toluidine followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions generally include:
- p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pH, and reagent addition.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of p-toluidine and 6-hydroxy-2-naphthalenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid primarily involves its ability to undergo reversible protonation and deprotonation, which leads to color changes. The molecular targets and pathways include:
Protonation/Deprotonation: The hydroxyl and sulfonic acid groups can gain or lose protons, leading to changes in the electronic structure and color of the compound.
Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be utilized in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(m-tolylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(o-tolylazo)-2-naphthalenesulfonic acid
Uniqueness
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity, color properties, and applications compared to other similar compounds.
Propriétés
Numéro CAS |
6283-28-9 |
|---|---|
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
6-hydroxy-5-[(4-methylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-2-5-13(6-3-11)18-19-17-15-8-7-14(24(21,22)23)10-12(15)4-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clé InChI |
SMQYMAVYZRHNIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
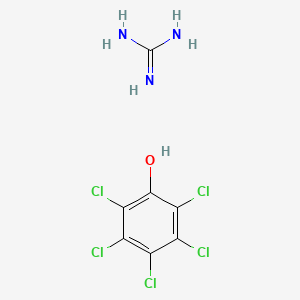

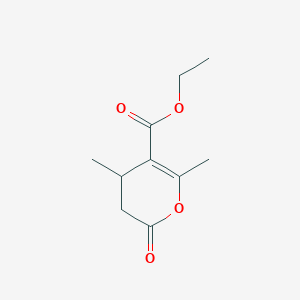
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
